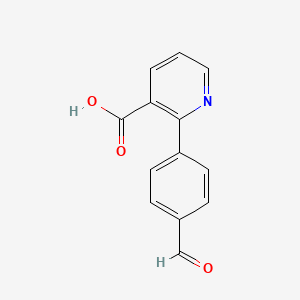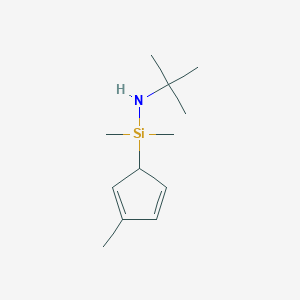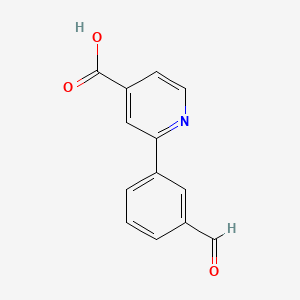
2-(4-Formylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Formylphenyl)nicotinic acid (2FPA) is a chemical compound with a molecular formula of C11H9NO2. It is an aromatic organic acid and a derivative of nicotinic acid. 2FPA has been studied extensively in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
2-(4-Formylphenyl)nicotinic acid, 95% has a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, including 2-(4-formylphenyl)pyridine, 2-(4-formylphenyl)pyrrolidine, and 2-(4-formylphenyl)benzimidazole. 2-(4-Formylphenyl)nicotinic acid, 95% has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cell lines. Additionally, 2-(4-Formylphenyl)nicotinic acid, 95% has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to protect against oxidative damage in neurons.
Mécanisme D'action
The mechanism of action of 2-(4-Formylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed to act as an antioxidant. It has been shown to scavenge reactive oxygen species, such as superoxide and hydrogen peroxide, which can cause oxidative damage to cells. Additionally, 2-(4-Formylphenyl)nicotinic acid, 95% has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase, which may also contribute to its antioxidant activity.
Biochemical and Physiological Effects
2-(4-Formylphenyl)nicotinic acid, 95% has a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Formylphenyl)nicotinic acid, 95% can inhibit the growth of certain cancer cell lines. Additionally, 2-(4-Formylphenyl)nicotinic acid, 95% has been shown to protect against oxidative damage in neurons and has been shown to scavenge reactive oxygen species. It has also been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Formylphenyl)nicotinic acid, 95% has a number of advantages for laboratory experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, it is relatively stable and has a low toxicity profile. However, there are some limitations to using 2-(4-Formylphenyl)nicotinic acid, 95% in laboratory experiments. It is highly reactive and can be easily degraded by light or heat. Additionally, it is not soluble in water, making it difficult to work with in aqueous solutions.
Orientations Futures
There are a number of potential future directions for 2-(4-Formylphenyl)nicotinic acid, 95% research. One potential direction is to explore its potential use as an anti-cancer agent. Additionally, further research could be conducted to investigate its potential use in the treatment of neurodegenerative diseases. Additionally, further research could be conducted to investigate its mechanism of action and to identify new potential applications. Finally, research could be conducted to improve the synthesis methods for 2-(4-Formylphenyl)nicotinic acid, 95% and to develop more stable forms of the compound.
Méthodes De Synthèse
2-(4-Formylphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. One method involves the reaction of 4-formylphenol and sodium nitrite in acetic acid. This reaction produces 4-formylphenol nitrite, which is then treated with sodium hydroxide to yield 2-(4-Formylphenyl)nicotinic acid, 95%. Another method involves the reaction of 4-formylphenol and sodium nitrite in ethyl acetate. This reaction produces 4-formylphenol nitrite, which is then treated with sodium hydroxide to yield 2-(4-Formylphenyl)nicotinic acid, 95%.
Propriétés
IUPAC Name |
2-(4-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-3-5-10(6-4-9)12-11(13(16)17)2-1-7-14-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBATKZFSKSRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)C=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476075 |
Source


|
| Record name | 2-(4-FORMYLPHENYL)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
566198-30-9 |
Source


|
| Record name | 2-(4-FORMYLPHENYL)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)












